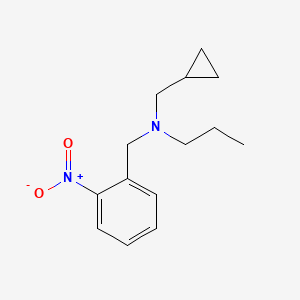![molecular formula C16H13F3N2O2 B5644959 N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5644959.png)
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide, also known as TFB-TAM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has a trifluoroacetyl group attached to the amino group of the benzamide. TFB-TAM has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用機序
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide works by inhibiting the activity of HDACs, which leads to changes in gene expression. HDACs remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as deacetylation, can lead to the repression of genes that are important for various cellular processes. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide binds to the active site of HDACs and prevents them from carrying out their deacetylation activity, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide is its specificity for HDACs. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to selectively inhibit the activity of HDACs without affecting other enzymes. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide. One area of interest is the development of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide analogs with improved solubility and potency. Another area of interest is the study of the role of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide in epigenetic regulation and its potential as a therapeutic agent in various diseases. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has also shown potential as a tool for studying the role of HDACs in aging and age-related diseases. Further research in these areas could lead to the development of novel therapies for various diseases.
合成法
The synthesis of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminobenzotrifluoride to form N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学的研究の応用
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDACs have been implicated in various diseases, including cancer, and N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has shown potential as a therapeutic agent in these diseases.
特性
IUPAC Name |
N-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10-5-2-3-8-13(10)21-14(22)11-6-4-7-12(9-11)20-15(23)16(17,18)19/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLOZAUOBIRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)
![6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)

![9-[2-furyl(oxo)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644938.png)
![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)
![4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5644951.png)
![5-(4-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644962.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5644977.png)
